1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl-
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Overview
Description
1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- is an organic compound that features a benzodioxole ring system This structural motif is found in many natural and synthetic compounds, which exhibit a broad spectrum of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- typically involves the following steps:
Starting Material: The synthesis begins with 2-(1,3-benzodioxol-5-yl)acetonitrile.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium tetrahydridoaluminate.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium tetrahydridoaluminate, sodium borohydride.
Solvents: Dimethylformamide, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to cause cell cycle arrest and induce apoptosis in cancer cells . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A related compound with a similar benzodioxole ring system.
1,3-Oxazole-4-carbonitrile: Another compound with a similar carbonitrile functional group.
Uniqueness
1,3-Benzodioxole-4-carbonitrile, 5-amino-6-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C9H8N2O2 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
5-amino-6-methyl-1,3-benzodioxole-4-carbonitrile |
InChI |
InChI=1S/C9H8N2O2/c1-5-2-7-9(13-4-12-7)6(3-10)8(5)11/h2H,4,11H2,1H3 |
InChI Key |
MLXUEPZCERDMSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1N)C#N)OCO2 |
Origin of Product |
United States |
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